3-(4-Ethylphenyl)butan-2-ol
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Overview
Description
3-(4-Ethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the third carbon and an ethyl group at the fourth carbon of the butan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Ethylphenyl)butan-2-ol can be synthesized through the Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl compound. For instance, the reaction of 4-ethylbenzylmagnesium bromide with butan-2-one can yield this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)butan-2-one.
Reduction: 3-(4-Ethylphenyl)butane.
Substitution: 3-(4-Ethylphenyl)butyl chloride or bromide.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving the interaction of alcohols with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological activity.
Industry: It can be used in the production of fragrances, flavors, or as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)butan-2-ol depends on its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-butanol: Similar structure but with a phenyl group at the second carbon.
4-Ethylphenol: Similar aromatic structure but lacks the butan-2-ol backbone.
Butan-2-ol: Lacks the phenyl and ethyl substituents.
Uniqueness
3-(4-Ethylphenyl)butan-2-ol is unique due to the combination of its secondary alcohol group and the specific positioning of the phenyl and ethyl groups. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-(4-Ethylphenyl)butan-2-ol is an organic compound with a secondary alcohol functional group, characterized by a butanol backbone and an ethyl-substituted phenyl ring. Its molecular formula is C12H16O, and it has a molecular weight of approximately 178.27 g/mol. Although the biological activity of this compound has not been extensively studied, preliminary insights suggest potential interactions with biological systems, particularly in the context of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The unique structure of this compound allows for various chemical interactions, particularly due to its secondary alcohol group, which can participate in hydrogen bonding. This property is crucial for its potential interactions with enzymes and receptors in biological systems.
Property | Details |
---|---|
Molecular Formula | C12H16O |
Molecular Weight | 178.27 g/mol |
Functional Group | Secondary alcohol |
Structural Features | Butanol backbone, ethyl-substituted phenyl ring |
Synthesis and Evaluation
Research indicates that this compound can be synthesized through methods such as the Grignard reaction. The interaction of this compound with biomolecules remains an area for future exploration.
- Synthesis Method : Grignard reaction involving 4-ethylbenzylmagnesium bromide and butan-2-one.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals interesting insights into its biological potential:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Phenyl-2-butanol | Similar structure but with a phenyl group at the second carbon | Different substitution pattern |
4-Ethylphenol | Lacks the butan-2-ol backbone | Aromatic structure without aliphatic chain |
Butan-2-ol | Lacks the phenyl and ethyl substituents | Simpler structure used widely in industry |
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted to elucidate its pharmacological properties. Potential areas for investigation include:
- In vitro Studies : Assessing its effects on specific enzyme activities and receptor interactions.
- Toxicology Evaluations : Understanding any cytotoxic effects that may arise from its use.
- Pharmacokinetic Studies : Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(4-ethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-4-11-5-7-12(8-6-11)9(2)10(3)13/h5-10,13H,4H2,1-3H3 |
InChI Key |
WLSFNQSUDUAUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C(C)O |
Origin of Product |
United States |
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